molecular formula C44H64Cl4N4O4 B1150156 PTX-013 HCl

PTX-013 HCl

カタログ番号 B1150156
分子量: 854.82
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PTX013 is a potent, cytotoxic anti-tumor agents. PTX013 is particularly effective at inhibiting the growth of several human cancer cell lines, as well as drug resistant cancer cells. Mechanistically, PTX013 induces cell cycle arrest in sub-G1 and G0/G1 phases of e.g. SQ20B cells, a radio-resistant human head and neck carcinoma model. In the syngeneic B16F10 melanoma tumor mouse model, PTX013 (0.5 mg/Kg) inhibits tumor growth by about 50-fold better than parent PTX008.

科学的研究の応用

  • Multifunctional Nanocarrier Development : A multifunctional hybrid nanocarrier made of a magnetic core and a mesoporous silica shell was developed, which included Paclitaxel (PTX). This nanocarrier, apart from delivering the drug, also served as a probe for confocal and two-photon fluorescence imaging, as well as a magnetic resonance imaging contrast agent. The nanocarrier could release PTX in response to near-infrared irradiation, thereby providing a combined chemo-photothermal treatment effect (Wang et al., 2016).

  • Targeted Therapy for Prostate Cancer : A drug nanocarrier was developed using magnetic nanoparticles to immobilize PTX, enhancing its thermal stability and water solubility. This approach led to more effective treatment of prostate cancer cells using lower therapeutic doses, potentially reducing side-effects (Hua et al., 2010).

  • Carbon-Based Nanovectors for Drug Delivery : Hydrophilic carbon clusters were used to create a formulation of PTX for enhanced stability and effectiveness in reducing tumor volumes in a murine model of oral squamous cell carcinoma. This study demonstrated the viability of carbon nanomaterials as drug delivery vehicles (Berlin et al., 2010).

  • Hepatocellular Carcinoma Targeting : Nanoliposomes modified by glycyrrhetinic acid and ferric tetroxide were synthesized for targeted delivery of PTX to treat hepatocellular carcinoma. This targeted approach aimed to improve efficacy while reducing systemic toxicity and side effects (Zhao et al., 2021).

  • Mechanistic and Clinical Effects in Breast Cancer : PTX is widely used in breast cancer treatment. The study discussed the mechanisms of PTX's action, challenges like drug resistance, and novel formulations like albumin-bound PTX for higher efficiency and reduced side effects (Samaan et al., 2019).

  • Thermoresponsive Delivery System : A β-cyclodextrin-based poly(N-isopropylacrylamide) star polymer was used for thermoresponsive delivery of PTX to cancer cells. This system enhanced the water solubility of PTX and ensured its efficient delivery at body temperature (Song et al., 2016).

  • Enhanced Neuroblastoma Cell Differentiation : Pentoxifylline (PTX) was found to augment TNF alpha-induced neuroblastoma cell differentiation, demonstrating a novel signal transduction pathway (Yang et al., 1995).

特性

製品名

PTX-013 HCl

分子式

C44H64Cl4N4O4

分子量

854.82

外観

Solid powder

同義語

PTX013;  PTX-013;  PTX 013;  PTX-013 tetrahydrochloride;  PTX-013 HCl; 2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。